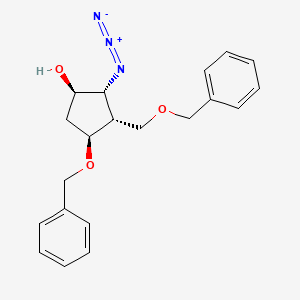
(1R,2R,3R,4S)-2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex cyclopentane derivatives often involves multi-step chemical processes. For instance, Rapoport et al. (2003) described the efficient synthesis of enantiomerically pure cyclopentanes from L-aspartic acid, a method that might be relevant for synthesizing variants of (1R,2R,3R,4S)-2-azido cyclopentan-1-ol (Rapoport, Chen, Mohareb, Ahn, Sim, & Ho, 2003). Similarly, Gimazetdinov et al. (2016) reported the synthesis of a 1,2,3,4-functionalized cyclopentane, indicating the complexity and diversity of synthetic routes in this chemical space (Gimazetdinov, Loza, Al’mukhametov, & Miftakhov, 2016).
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives is often studied to understand their chemical behavior. Kavitha et al. (2006) conducted a detailed study on the crystal structure of a related cyclopentane compound, providing insights into its molecular arrangement (Kavitha, Basappa, Mantelingu, Doreswamy, Prasad, & Rangappa, 2006).
Chemical Reactions and Properties
Cyclopentane compounds are known for their unique chemical reactions. Tornøe et al. (2002) explored the cycloaddition of azides to alkynes, a reaction that is significant for azido-functionalized cyclopentanes (Tornøe, Christensen, & Meldal, 2002).
Physical Properties Analysis
The physical properties of cyclopentanes, such as solubility, melting points, and spectroscopic characteristics, are crucial for their practical applications. Herradón and Seebach (1989) provided insights into the synthesis and physical properties of derivatives of cyclopentanecarboxylic acid, offering a perspective on the physical characteristics of similar compounds (Herradón & Seebach, 1989).
Chemical Properties Analysis
The chemical properties of cyclopentane derivatives, including reactivity, stability, and potential applications in synthesis, are areas of ongoing research. For instance, Ballatore et al. (2011) examined cyclopentane-1,3-diones as potential substitutes for carboxylic acid functional groups, highlighting the versatility of cyclopentane structures in chemical synthesis (Ballatore, Soper, Piscitelli, James, Huang, Atasoylu, Huryn, Trojanowski, Lee, Brunden, & Smith, 2011).
properties
IUPAC Name |
(1R,2R,3R,4S)-2-azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c21-23-22-20-17(14-25-12-15-7-3-1-4-8-15)19(11-18(20)24)26-13-16-9-5-2-6-10-16/h1-10,17-20,24H,11-14H2/t17-,18-,19+,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYVWEHNMHIWBD-YSTOQKLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)N=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)N=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,3R,4S)-2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

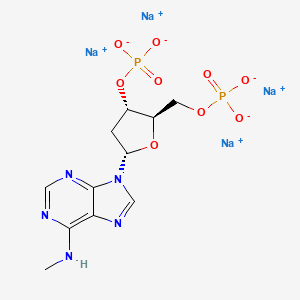

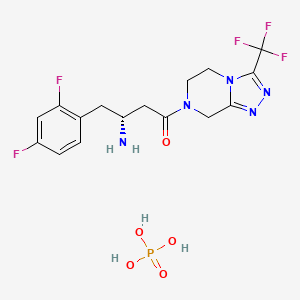
![ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate](/img/structure/B1141314.png)
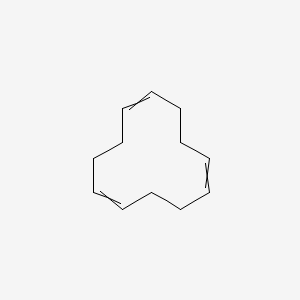
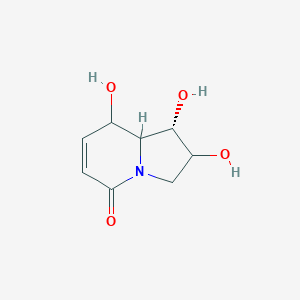
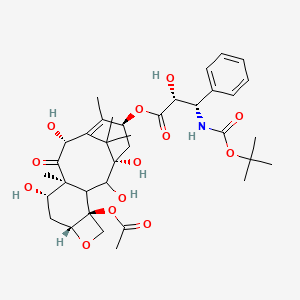
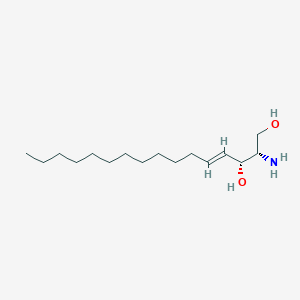
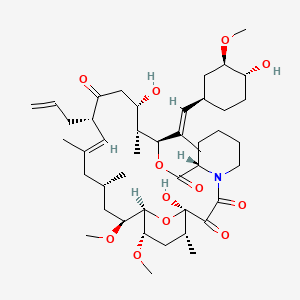
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)